

Application Notes and Protocols: Olefin Metathesis of 1-Tridecene with Functionalized Alkenes

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Compound of Interest		
Compound Name:	1-Tridecene	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the olefin metathesis of **1-tridecene** with a variety of functionalized alkenes. Olefin metathesis is a powerful and versatile reaction in organic synthesis, enabling the construction of complex molecules with high efficiency and functional group tolerance. The following sections detail the cross-metathesis of **1-tridecene** with acrylates, allylic alcohols, and vinyl ethers, which are key transformations for the synthesis of valuable intermediates in drug discovery and materials science.

Cross-Metathesis of 1-Tridecene with Acrylate Esters

Cross-metathesis with acrylate esters provides a direct route to long-chain α,β -unsaturated esters, which are important building blocks in the synthesis of natural products and pharmaceuticals. The reaction typically utilizes second-generation Grubbs or Hoveyda-Grubbs catalysts to achieve high yields and selectivity.

Data Presentation



Entry	Functi onalize d Alkene	Cataly st (mol%)	Solven t	Temp. (°C)	Time (h)	Yield (%)	E/Z Ratio	Refere nce
1	Methyl Acrylate	Hoveyd a- Grubbs II (5)	Toluene	60	8	92	>95:5	[1]
2	Benzyl Acrylate	Grubbs II (5) + Cul (6)	Diethyl Ether	40	12	85	>95:5	[2]
3	tert- Butyl Acrylate	Grubbs II (5) + Cul (6)	Diethyl Ether	40	10	88	>95:5	[2]
4	Methyl Acrylate	Molybd enum- based (5) + MeCN	Benzen e	22	1-4	71	>2:98	[3]

Experimental Protocol: Cross-Metathesis of 1-Tridecene with Methyl Acrylate

This protocol is adapted from a general procedure for the cross-metathesis of terminal olefins with methyl acrylate.[1]

Materials:

- 1-Tridecene (1.0 equiv)
- Methyl acrylate (1.2 equiv)
- Hoveyda-Grubbs II catalyst (5 mol%)
- Anhydrous toluene



- Schlenk flask
- Magnetic stirrer
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask equipped with a magnetic stir bar, add **1-tridecene**.
- Add anhydrous toluene to dissolve the **1-tridecene** to a concentration of 0.1 M.
- · Add methyl acrylate to the solution.
- Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
- Under a positive pressure of inert gas, add the Hoveyda-Grubbs II catalyst to the reaction mixture.
- Seal the flask and heat the reaction mixture to 60°C with stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
- The reaction can be quenched by the addition of ethyl vinyl ether.
- The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Z-Selective Cross-Metathesis of 1-Tridecene with Allylic Alcohols

The Z-selective cross-metathesis of terminal alkenes with allylic alcohols provides access to Z-allylic alcohols, which are valuable synthetic intermediates. This transformation can be achieved with high stereoselectivity using specialized ruthenium-based catalysts.

Data Presentation



Entry	Functi onalize d Alkene	Cataly st (mol%)	Solven t	Temp. (°C)	Time (h)	Yield (%)	Z- Selecti vity (%)	Refere nce
1	Allyl Alcohol	Rutheni um- Nitrato (1)	Toluene	25	12	88	>95	[4][5]
2	(E)-But- 2-en-1- ol	Rutheni um- Nitrato (1)	Toluene	25	12	75	>95	[4][5]
3	2- Methyl- prop-2- en-1-ol	Rutheni um- Nitrato (1)	Toluene	25	12	82	>95	[4][5]

Experimental Protocol: Z-Selective Cross-Metathesis of 1-Tridecene with Allyl Alcohol

This protocol is based on a general procedure for the Z-selective cross-metathesis of allylic-substituted olefins.[4][5]

Materials:

- 1-Tridecene (1.5 equiv)
- Allyl alcohol (1.0 equiv)
- Z-selective Ruthenium catalyst (e.g., Grubbs Z-selective catalyst) (1-5 mol%)
- Anhydrous, degassed solvent (e.g., Toluene)
- Schlenk tube



- Magnetic stirrer
- Inert gas (Argon)

Procedure:

- In a nitrogen-filled glovebox, add the Z-selective ruthenium catalyst to a Schlenk tube equipped with a magnetic stir bar.
- Add the anhydrous, degassed solvent to dissolve the catalyst.
- Add allyl alcohol to the solution.
- Add 1-tridecene to the reaction mixture.
- Seal the Schlenk tube and remove it from the glovebox.
- Stir the reaction mixture at room temperature (or as specified for the catalyst) for the required time (typically 12-24 hours).
- Monitor the reaction by GC-MS or NMR spectroscopy.
- Upon completion, quench the reaction by opening the tube to air and adding a few drops of ethyl vinyl ether.
- Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel.

Cross-Metathesis of 1-Tridecene with Vinyl Ethers

The cross-metathesis of terminal alkenes with vinyl ethers yields enol ethers, which are versatile intermediates in organic synthesis, serving as precursors to aldehydes and ketones. Molybdenum-based catalysts have shown high efficiency and Z-selectivity in these reactions.

Data Presentation



Entry	Functi onalize d Alkene	Cataly st (mol%)	Solven t	Temp. (°C)	Time (h)	Yield (%)	Z- Selecti vity (%)	Refere nce
1	Butyl vinyl ether	Molybd enum- based (1a) (5)	Benzen e	22	2	77	>98	[6][7]
2	p- Methox yphenyl vinyl ether	Molybd enum- based (1a) (2.5)	Benzen e	22	2	73	98	[6][7]
3	Ethyl vinyl ether	Grubbs II (10)	Toluene	80	-	-	-	[8]

Experimental Protocol: Z-Selective Cross-Metathesis of 1-Tridecene with Butyl Vinyl Ether

This protocol is adapted from a general procedure for the Z-selective cross-metathesis of terminal enol ethers.[6]

Materials:

- 1-Tridecene (1.0 equiv)
- Butyl vinyl ether (10.0 equiv)
- Molybdenum-based catalyst (1a) (5.0 mol%)
- · Anhydrous, degassed benzene
- Schlenk flask



- Magnetic stirrer
- Inert gas (Nitrogen)
- Reduced pressure apparatus

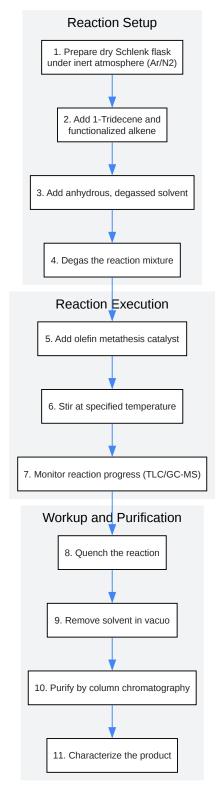
Procedure:

- In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the molybdenum catalyst.
- Add anhydrous, degassed benzene to the flask.
- Add 1-tridecene to the catalyst solution.
- Add butyl vinyl ether to the reaction mixture.
- Seal the flask and attach it to a Schlenk line.
- Stir the reaction under reduced pressure (as specified in the reference) at room temperature for the designated time.
- Monitor the reaction progress by GC-MS.
- Upon completion, quench the reaction by exposing it to air.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess butyl vinyl ether.
- Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations General Olefin Cross-Metathesis Workflow



General Experimental Workflow for Olefin Cross-Metathesis

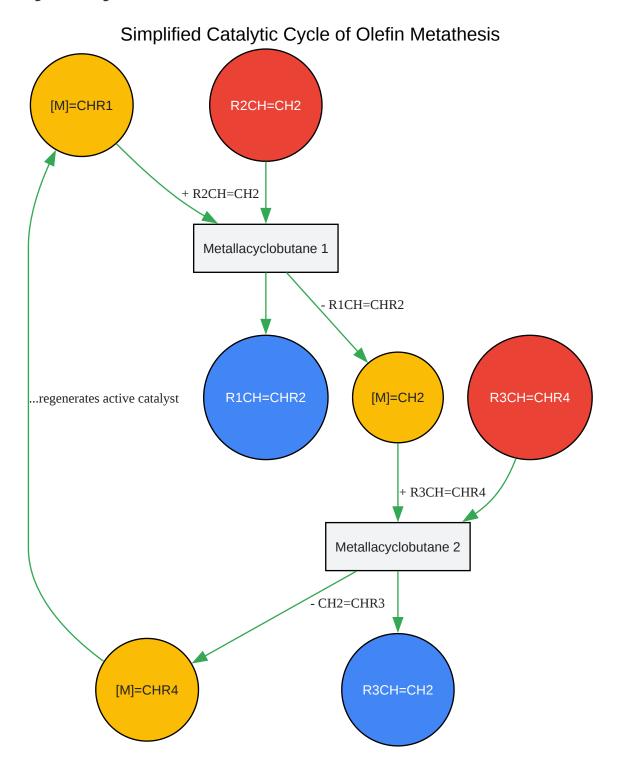


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Caption: Experimental workflow for a typical olefin cross-metathesis reaction.



Catalytic Cycle of Olefin Metathesis



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Caption: The Chauvin mechanism for olefin metathesis.



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